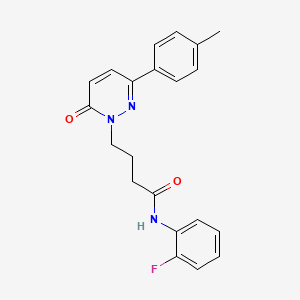
N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as 'Compound A' and is known to have a wide range of biochemical and physiological effects.
Scientific Research Applications
Anticancer and Antioxidant Activity
A study by Mehvish and Kumar (2022) synthesized a series of 3(2H)-one pyridazinone derivatives, demonstrating in-vitro antioxidant activity. These compounds were synthesized through esterification and cyclization reactions and showed potent antioxidant activities at a concentration of 50µg/ml as demonstrated by DPPH radical scavenging activity and hydrogen peroxide scavenging activity. Molecular docking studies suggested potential targets for anticancer activity (Mehvish & Kumar, 2022).
Anticancer, Antiangiogenic, and Antioxidant Agents
Kamble et al. (2015) synthesized new 4‐chloro‐2‐(3‐chloro‐4‐fluorophenyl)‐5‐(aliphatic/cyclic saturated amino)pyridazin‐3(2H)‐one derivatives and assessed their inhibitory effects on the viability of three human cancer cell lines. Among the synthesized compounds, some exhibited inhibitory activity comparable to the standard methotrexate and showed potent antiangiogenic and antioxidant activities (Kamble et al., 2015).
Myocardial Perfusion Imaging with PET
Mou et al. (2012) explored the potential of 18F-labeled pyridaben analogs as myocardial perfusion imaging (MPI) agents with PET. The study synthesized and evaluated two analogs for their biodistribution, stability, and imaging capabilities in both mouse and Chinese mini swine models. The findings highlighted one of the tracers, 18F-FP1OP, for its favorable properties, including high heart uptake and promising biologic properties for MPI applications (Mou et al., 2012).
Pyridazine Derivatives as Anti-inflammatory and Analgesic Agents
Research conducted by Gökçe et al. (2011) on the synthesis of 6-phenyl/(4-methylphenyl)-3(2H)-pyridazinon-2-propionamide derivatives highlighted their potential in reducing gastrointestinal toxicity associated with NSAIDs. The compounds showed significant analgesic and anti-inflammatory activities without inducing gastric ulcerogenic effects, offering a safer alternative for pain and inflammation management (Gökçe et al., 2011).
Pyridazinone Derivatives in Heterocyclic Synthesis
Heinisch, Haider, and Moshuber (1994) demonstrated the utility of fluorophenyl pyridazinyl ketone as a versatile precursor for synthesizing benzo-annelated heterocyclic systems. This study showcased the synthesis of novel pyridazinyl-substituted benzo-annelated heterocycles, expanding the chemical diversity and potential applications of such compounds in various research fields (Heinisch, Haider, & Moshuber, 1994).
properties
IUPAC Name |
N-(2-fluorophenyl)-4-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2/c1-15-8-10-16(11-9-15)18-12-13-21(27)25(24-18)14-4-7-20(26)23-19-6-3-2-5-17(19)22/h2-3,5-6,8-13H,4,7,14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APJWDMALDSWLDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCC(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-fluorophenyl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Imidazo[4,5-b]pyridin-3-ylethanamine;dihydrochloride](/img/structure/B2858539.png)
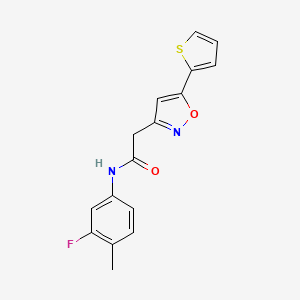
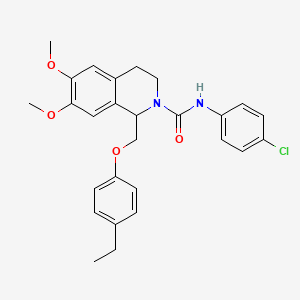
![3-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2858543.png)
![N-benzoyl-N'-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2858544.png)
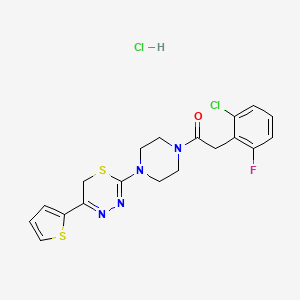
![4-oxo-4-phenyl-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)butanamide](/img/structure/B2858548.png)
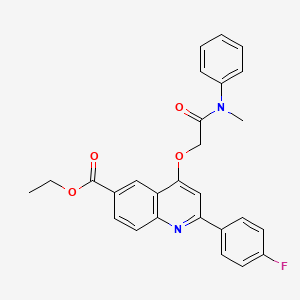
![4-Chloro-6-[(4-methylphenyl)sulfanyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2858555.png)
![2-[(3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-chlorobenzyl)acetamide](/img/structure/B2858557.png)
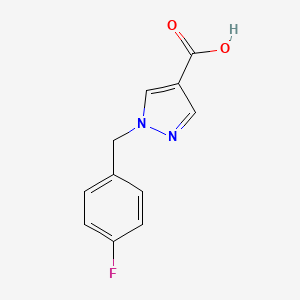
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)prop-2-en-1-one](/img/structure/B2858559.png)
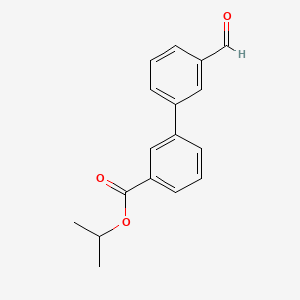
![N-(benzo[d][1,3]dioxol-5-yl)-3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2858562.png)